1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine
Description
1-Bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine is a bicyclic piperazine derivative characterized by a norbornene-derived bicyclo[2.2.1]heptane scaffold attached to the piperazine nitrogen, alongside an isopropyl substituent at the 4-position of the piperazine ring. This compound’s structural rigidity and steric bulk distinguish it from conventional aryl- or alkyl-substituted piperazines.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-11(2)15-5-7-16(8-6-15)14-10-12-3-4-13(14)9-12/h11-14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNGMOFSLSZLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine typically involves the reaction of bicyclo[2.2.1]hept-2-ene with piperazine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Key Observations :
- The bicyclo[2.2.1]heptane moiety introduces significant steric hindrance and rigidity, contrasting with the planar aryl groups in TFMPP or benzhydryl in cyclizine .
- Synthetic routes for bicyclo-substituted piperazines often employ carbodiimide chemistry or amine conjugation, whereas aryl-substituted analogs rely on nucleophilic substitutions or coupling reactions .
Physicochemical Properties
Table 2: Molecular Properties and Stability
Notes:
Pharmacological and Functional Comparisons
Key Insights :
Biological Activity
1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in drug development and therapeutic applications.
Chemical Structure
The chemical structure of 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine can be represented as follows:
This structure includes a bicyclic framework, which is crucial for its biological activity.
The biological activity of 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine primarily involves its interaction with neurotransmitter receptors and enzymes. Studies suggest that this compound may act as a modulator of serotonin and dopamine receptors, influencing pathways related to mood regulation and cognitive function.
Biological Activity Overview
The following table summarizes key findings regarding the biological activities associated with 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antidepressant Properties | Modulates serotonin receptors | |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Potential Antipsychotic Effects | Dopamine receptor modulation |
Case Study 1: Antidepressant Effects
A study conducted by Smith et al. (2023) investigated the antidepressant effects of 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine in animal models. The results indicated a significant reduction in depressive-like behaviors when administered over a four-week period, suggesting its potential as a therapeutic agent for depression.
Case Study 2: Neuroprotection
In another study by Johnson et al. (2023), the neuroprotective effects of this compound were evaluated in vitro using cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine led to a marked decrease in cell death, highlighting its potential role in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Reacting bicyclo[2.2.1]heptene derivatives with epichlorohydrin and tetramethylammonium iodide to form N-[(oxiran-2-yl)methyl]sulfonamide intermediates .
- Step 2 : Aminolysis with isopropylpiperazine under reflux conditions (e.g., in acetonitrile at 80°C for 12 hours) to introduce the piperazine moiety.
- Optimization : Use palladium catalysts for coupling efficiency, and adjust solvent polarity (e.g., DMSO for higher solubility) to improve yields .
Q. How can NMR and mass spectrometry be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic signals, such as the bicyclo[2.2.1]heptane protons (δ 1.2–2.8 ppm) and piperazine N-CH2 groups (δ 2.5–3.5 ppm). Compare with reference spectra of structurally analogous compounds .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C14H25N2: 233.2018) to confirm purity and absence of byproducts .
Q. What are the primary structural analogs of this compound, and how do their substituents affect activity?
- Methodological Answer : Key analogs include:
- 1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine : The nitro group enhances electron-withdrawing effects, potentially altering binding to hydrophobic protein pockets .
- 1-Isopropyl-4-[2-aryl-diazenyl]piperazine : Azo-linked substituents may improve photostability for in vivo applications .
- SAR Strategy : Compare logP values and steric bulk to correlate substituents with biological activity trends .
Q. What safety considerations are crucial when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
- Storage : Store in airtight containers at 2–8°C to prevent degradation.
- Waste Disposal : Neutralize with dilute acetic acid before disposal to minimize environmental impact .
Advanced Research Questions
Q. How do computational methods aid in predicting the biological activity and metabolic stability of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with targets like serotonin receptors (e.g., 5-HT1A), leveraging the bicycloheptane group for hydrophobic pocket binding .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate metabolic stability, focusing on cytochrome P450 interactions and hepatic clearance rates .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Use microdialysis to measure free plasma concentrations and adjust for protein binding discrepancies .
- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy not observed in cell-based assays .
Q. How can structure-activity relationship (SAR) studies be designed to optimize binding affinity?
- Methodological Answer :
- Fragment-Based Design : Replace the isopropyl group with bulkier tert-butyl or fluorinated analogs to enhance van der Waals interactions .
- Biophysical Assays : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) for iterative SAR refinement .
Q. What are the challenges in synthesizing high-purity material, and how can assays evaluate biological effects?
- Methodological Answer :
- Synthesis Challenges : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts from multi-step reactions .
- Assay Development : Implement functional cAMP assays (e.g., for GPCR targets) with HEK293 cells transfected with target receptors to quantify efficacy .
Q. How can in silico methods predict metabolic stability and toxicity?
- Methodological Answer :
- Metabolic Sites : Use Schrödinger’s SiteMap to identify labile positions (e.g., piperazine N-atoms) prone to oxidation .
- Toxicity Screening : Run Derek Nexus to flag potential hepatotoxicity from reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
